Antiestrogens and SERMs: Compounds with a methanone core and aryl groups are common structural features in antiestrogens like raloxifene [ [] ]. Modifications to these structures, such as incorporating a furylmethyl and methylthiophenyl group, could lead to novel SERMs with unique activity profiles for treating conditions like breast cancer, osteoporosis, and endometriosis [ [], [], [] ].
Cannabinoid Receptor Interactions: Aryl groups, heterocycles, and piperidine rings are frequently found in molecules targeting cannabinoid receptors [ [], [], [], [] ]. Therefore, similar compounds might exhibit binding affinity for either CB1 or CB2 receptors, potentially acting as agonists or antagonists. These properties could be explored for therapeutic applications related to pain, appetite, and mood disorders.
Blood Platelet Aggregation Inhibitors: The presence of a piperidine ring in the structure suggests potential for inhibiting blood platelet aggregation [ [] ]. Further investigation into structure-activity relationships could lead to developing new antithrombotic agents.
Immunosuppression: Modifying existing immunosuppressant structures like FTY720 by incorporating elements from [1-(3-furylmethyl)-3-piperidinyl][4-(methylthio)phenyl]methanone could lead to developing novel agents with improved efficacy or safety profiles [ [] ].
Vitiligo Treatments: Considering the involvement of JAK/STAT pathways in vitiligo, exploring the potential of similar compounds for modulating these pathways could offer novel therapeutic avenues [ [] ].
Imaging Agents for VAChT: Sulfur-containing compounds have shown promise as imaging agents for VAChT [ [] ]. The methylthio group in the provided structure could be a starting point for developing novel VAChT imaging probes.
CAS No.: 2381-87-5
CAS No.: 1345-05-7
CAS No.: 480-09-1
CAS No.: 64918-85-0
CAS No.: